molecular formula C24H28N2O3 B15140684 Ivacaftor-d18

Ivacaftor-d18

Cat. No.: B15140684
M. Wt: 410.6 g/mol
InChI Key: PURKAOJPTOLRMP-NBDUPMGQSA-N
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Description

Ivacaftor-d18 is a deuterated analog of Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Ivacaftor is primarily used to treat cystic fibrosis in patients with specific genetic mutations that affect the CFTR protein. The deuteration of Ivacaftor, resulting in this compound, aims to improve the pharmacokinetic properties of the drug by enhancing its metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor-d18 involves the incorporation of deuterium atoms into the Ivacaftor molecule. This process typically includes the use of deuterated reagents and solvents. The key steps involve the selective replacement of hydrogen atoms with deuterium in the presence of catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is optimized to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ivacaftor-d18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deuterated metabolites, which exhibit similar pharmacological properties to the non-deuterated counterparts but with enhanced metabolic stability .

Scientific Research Applications

Ivacaftor-d18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Ivacaftor-d18 exerts its effects by potentiating the CFTR protein, which is responsible for regulating the transport of chloride and sodium ions across cell membranes. The deuteration of Ivacaftor enhances its metabolic stability, leading to prolonged action and improved therapeutic outcomes. This compound binds to the CFTR protein and increases the probability of the channel being open, thereby improving ion transport and reducing the symptoms of cystic fibrosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its deuterated nature, which provides enhanced metabolic stability and potentially improved therapeutic outcomes. The deuteration process reduces the rate of metabolic degradation, allowing for less frequent dosing and potentially fewer side effects .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

N-[2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3

InChI Key

PURKAOJPTOLRMP-NBDUPMGQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C

Origin of Product

United States

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